molecular formula C22H22N2O4S B14973380 6-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)pyridine-3-carboxamide

6-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)pyridine-3-carboxamide

Cat. No.: B14973380
M. Wt: 410.5 g/mol
InChI Key: MRBCSRXXWPAFCY-UHFFFAOYSA-N
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Description

6-(3,4-DIMETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a benzenesulfonyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 6-(3,4-DIMETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyridine ring, the introduction of the benzenesulfonyl group, and the attachment of the methoxyphenyl group. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

    Cyclization reactions: to form the pyridine ring.

    Sulfonylation reactions: to introduce the benzenesulfonyl group.

    Substitution reactions: to attach the methoxyphenyl group.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

6-(3,4-DIMETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzenesulfonyl and methoxyphenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3,4-DIMETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,4-DIMETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 6-(3,4-DIMETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIDINE-3-CARBOXAMIDE include other sulfonyl-containing pyridine derivatives These compounds may share similar chemical properties but differ in their specific functional groups and overall structure

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C22H22N2O4S/c1-15-4-10-20(12-16(15)2)29(26,27)21-11-7-18(14-23-21)22(25)24-13-17-5-8-19(28-3)9-6-17/h4-12,14H,13H2,1-3H3,(H,24,25)

InChI Key

MRBCSRXXWPAFCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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